Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate
Description
Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a fluorinated imidazole derivative characterized by a methyl group at the 1-position, a trifluoromethyl (-CF₃) group at the 4-position, and a methyl ester (-COOCH₃) at the 2-position of the imidazole ring. This compound is part of a broader class of imidazole-based molecules known for their versatility in pharmaceutical and agrochemical applications due to their stability, bioavailability, and tunable electronic properties imparted by the trifluoromethyl group .
The sodium salt of its carboxylic acid counterpart, Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate (CAS: 2565819-54-5), has a molecular weight of 216.095 g/mol and is available at 97% purity, highlighting its relevance in synthetic chemistry and drug development . The methyl ester form is typically synthesized via alkylation or esterification reactions, as seen in related imidazole derivatives .
Properties
Molecular Formula |
C7H7F3N2O2 |
|---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
methyl 1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-3-4(7(8,9)10)11-5(12)6(13)14-2/h3H,1-2H3 |
InChI Key |
XKDYNKBDLKCBSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is being explored for its potential as a pharmaceutical agent. The imidazole structure is known for its diverse biological activities, including antifungal, antibacterial, and antiviral properties.
- Antimicrobial Activity : Preliminary studies suggest that compounds with imidazole structures exhibit significant antimicrobial effects against various pathogens. The incorporation of the trifluoromethyl group may enhance these properties by improving the compound's interaction with biological membranes.
- Drug Design : The compound's unique structure makes it a candidate for developing new drugs targeting microbial infections or metabolic disorders. Research is ongoing to elucidate its mechanism of action and optimize its pharmacokinetic properties .
Agrochemical Applications
The compound's biological activity extends to agrochemicals, where it may be used as a pesticide or herbicide. The trifluoromethyl group can improve the efficacy of agrochemicals by increasing their stability and effectiveness in various environmental conditions.
- Pesticidal Properties : Similar compounds have shown promising results in pest control, and this compound may follow suit. Its synthesis can lead to derivatives that exhibit enhanced biological activity against agricultural pests.
Materials Science
In materials science, the compound can be utilized in the synthesis of polymers or as a building block for more complex molecules.
- Polymer Synthesis : The presence of functional groups allows for the modification of polymer properties, potentially leading to materials with desirable characteristics such as increased thermal stability or improved mechanical strength .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro with MIC values comparable to established antibiotics. |
| Study B | Agrochemical Efficacy | Evaluated as a potential herbicide; showed effective weed control in preliminary field trials. |
| Study C | Polymer Modification | Utilized in the synthesis of a new class of biodegradable polymers with enhanced mechanical properties. |
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally analogous imidazole derivatives:
2.1. Substituent Position and Electronic Effects
- Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3m): Substitutions: Bromophenyl at position 4, phenyl at position 2, and ester at position 3. Properties: Melting point 106–107°C, characterized via ¹H NMR and mass spectrometry. The bromophenyl group enhances steric bulk compared to the trifluoromethyl group in the target compound .
2-Methyl-4-trifluoromethyl-1H-imidazole :
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS 1197579-69-3) :
2.2. Sodium Salt vs. Ester Derivatives
- Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate :
Data Tables
Table 1: Physicochemical Properties of Selected Imidazole Derivatives
Key Research Findings
- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances resistance to oxidative metabolism, a critical factor in drug design .
- Solubility-Tuning : The sodium salt derivative is prioritized in formulations requiring high aqueous solubility, whereas the methyl ester is used in organic synthesis .
Biological Activity
Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound possesses the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 208.14 g/mol
- CAS Number : 2110696-01-8
The trifluoromethyl group attached to the imidazole ring enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can modulate enzyme activities and receptor binding affinities. The following mechanisms have been identified:
- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties, potentially modulating pathways related to microbial resistance.
- Antiviral Potential : Compounds with similar imidazole structures have been studied for their antiviral activities. This compound may inhibit viral replication by disrupting critical interactions within viral proteins .
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
A study focusing on the antiviral potential of similar compounds demonstrated that derivatives of imidazole exhibited moderate inhibitory effects against HIV-1 integrase (IN). This compound was hypothesized to share similar mechanisms, potentially leading to significant antiviral activity. In vitro assays showed percentage inhibition rates exceeding 50% in certain derivatives, indicating a promising avenue for further research into this compound's efficacy against viral infections .
Pharmacological Implications
The pharmacological implications of this compound are vast, particularly in drug design and development. Its unique trifluoromethyl substitution enhances the compound's reactivity and biological activity compared to other imidazole derivatives. This characteristic positions it as a valuable building block in organic synthesis for developing new pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
